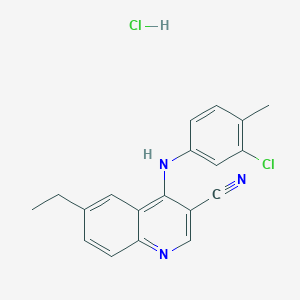

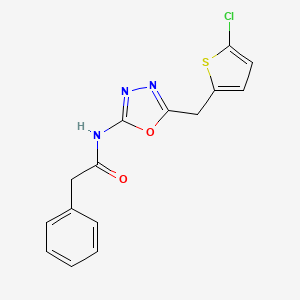

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, also known as C646, is a small molecule inhibitor that has gained attention in scientific research due to its potential as a therapeutic agent in cancer treatment. C646 is a histone acetyltransferase (HAT) inhibitor that has been shown to selectively inhibit p300 and CBP HAT activity, which are involved in the regulation of gene expression. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing a range of quinoline and pyridine derivatives, which are crucial intermediates in pharmaceutical chemistry. For instance, Al-Issa (2012) described the synthesis of pyrido[2,3-d]pyrimidine derivatives and other pyridine carbonitriles, highlighting the versatility of these compounds in forming different heterocyclic systems (Al-Issa, 2012). Similarly, Elkholy and Morsy (2006) synthesized tetrahydropyrimido[4,5-b]quinoline derivatives, further emphasizing the reactivity of such compounds towards various reagents and their potential antimicrobial activity (Elkholy & Morsy, 2006).

Potential Biological Activities

Several studies have focused on the potential biological activities of quinoline derivatives. For example, compounds structurally related to the query chemical have been explored for their antimicrobial properties. The synthesis of new quinazolines with potential as antimicrobial agents was discussed, indicating a wide interest in these compounds for therapeutic applications (Desai, Shihora, & Moradia, 2007).

Material Science Applications

In material science, the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored, suggesting applications in electronic and photonic devices. Irfan et al. (2020) conducted a detailed study on three hydroquinoline compounds, demonstrating their potential as efficient multifunctional materials due to their favorable electronic and optical properties (Irfan et al., 2020).

Corrosion Inhibition

Quinoline derivatives have also been investigated as corrosion inhibitors for metals. Verma et al. (2015) studied the inhibition of mild steel corrosion by certain amino-4-arylquinoline-3-carbonitriles, finding that these compounds exhibited high inhibition efficiency, potentially due to their adsorption and film-forming ability on the metal surface (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Eigenschaften

IUPAC Name |

4-(3-chloro-4-methylanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3.ClH/c1-3-13-5-7-18-16(8-13)19(14(10-21)11-22-18)23-15-6-4-12(2)17(20)9-15;/h4-9,11H,3H2,1-2H3,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTOHKRVVUMSDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684639.png)

![4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2684646.png)

![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)

![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2684649.png)